molecular formula C21H29N5O5 B2967319 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333755-56-9

8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2967319
M. Wt: 431.493
InChI Key: SLFWJEMFJFUMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O5 and its molecular weight is 431.493. The purity is usually 95%.
BenchChem offers high-quality 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Geometry

Research has delved into the structural characterization and molecular geometry of compounds closely related to "8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione." For example, the study of the molecules of similar compounds has revealed typical geometries, where the fused rings of the purine system are planar and inclined at slight angles. The amino and hydroxyalkyl groups attached to the purine system demonstrate specific conformations influenced by the arrangement of the molecule, highlighting the importance of structural analysis in understanding the compound's chemical behavior and potential reactivity (Karczmarzyk et al., 1995).

Reaction Mechanisms and Synthesis

Investigations have explored the reaction mechanisms and synthesis pathways involving similar purine derivatives. These studies provide insights into how different functional groups react under various conditions, leading to the formation of new compounds. For instance, research on the reaction of 2-aminotheophyllines with glycerol epichlorohydrin in anhydrous propanol illustrates the diversity of products that can be formed, emphasizing the compound's versatility in synthetic chemistry (Kremzer et al., 1981).

Biological Activities and Pharmacological Applications

Several studies have focused on the analgesic, anti-inflammatory, and cardiovascular activities of compounds structurally related to "8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione." These investigations reveal that modifications to the purine core can lead to significant biological effects, such as enhanced analgesic properties and cardiovascular activity. For instance, derivatives have been found to exhibit strong analgesic and anti-inflammatory effects, potentially offering new avenues for the development of therapeutic agents (Zygmunt et al., 2015; Chłoń-Rzepa et al., 2004).

properties

IUPAC Name

8-(butylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-5-6-11-22-20-23-18-17(19(28)25(3)21(29)24(18)2)26(20)12-14(27)13-31-16-9-7-15(30-4)8-10-16/h7-10,14,27H,5-6,11-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFWJEMFJFUMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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